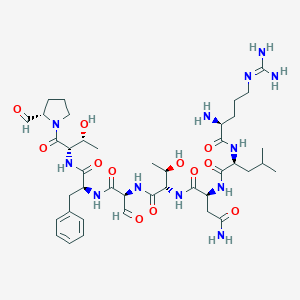

Cyclo(atsptpal)

Overview

Description

Cyclo(atsptpal) is a cyclic peptide composed of amino acids arranged in a specific sequence. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. The cyclic nature of Cyclo(atsptpal) imparts stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(atsptpal) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the linear peptide is achieved through the formation of a peptide bond between the terminal amino and carboxyl groups. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.

Industrial Production Methods: In an industrial setting, the production of Cyclo(atsptpal) can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of the cyclic peptide. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Cyclo(atsptpal) undergoes various chemical reactions, including:

Oxidation: The oxidation of specific amino acid residues within the peptide can lead to the formation of disulfide bonds, enhancing the stability of the cyclic structure.

Reduction: Reduction reactions can break disulfide bonds, potentially altering the conformation and activity of the peptide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions to oxidize thiol groups to disulfides.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products: The major products of these reactions depend on the specific modifications introduced. For example, oxidation can result in the formation of disulfide-bridged peptides, while substitution reactions can yield peptides with enhanced functional properties.

Scientific Research Applications

Cyclo(atsptpal) has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation, making it suitable for drug development.

Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Cyclo(atsptpal) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows for a high degree of specificity and affinity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes. The exact mechanism depends on the specific application and target of the peptide.

Comparison with Similar Compounds

Cyclo(aspartyl-aspartyl): Another cyclic di-amino acid peptide with a six-membered ring structure.

Cyclo(phenylalanyl-phenylalanyl): A cyclic peptide with aromatic side chains, offering different stability and reactivity profiles.

Uniqueness: Cyclo(atsptpal) is unique due to its specific amino acid sequence and cyclic structure, which confer distinct stability and functional properties. Compared to other cyclic peptides, Cyclo(atsptpal) may exhibit enhanced resistance to enzymatic degradation and improved bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64N12O12/c1-21(2)16-27(47-34(59)26(42)13-8-14-46-41(44)45)35(60)49-29(18-31(43)58)37(62)51-32(22(3)56)39(64)50-30(20-55)38(63)48-28(17-24-10-6-5-7-11-24)36(61)52-33(23(4)57)40(65)53-15-9-12-25(53)19-54/h5-7,10-11,19-23,25-30,32-33,56-57H,8-9,12-18,42H2,1-4H3,(H2,43,58)(H,47,59)(H,48,63)(H,49,60)(H,50,64)(H,51,62)(H,52,61)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEDHMKXUIQJEP-SIDKUONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C=O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64N12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159317 | |

| Record name | Cyclo(atsptpal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135329-52-1 | |

| Record name | Cyclo(atsptpal) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135329521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(atsptpal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

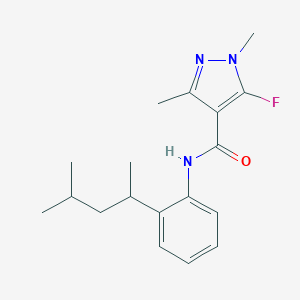

![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)